molecular formula C6H10F3NO B12989413 6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine

6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine

Cat. No.: B12989413
M. Wt: 169.14 g/mol
InChI Key: CELVVBNSYAQPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrahydro-2H-pyran ring, which also contains an amine group

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways . The compound may act as an inhibitor or activator, depending on the target and the context of its use .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

6-(trifluoromethyl)oxan-3-amine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-2-1-4(10)3-11-5/h4-5H,1-3,10H2

InChI Key

CELVVBNSYAQPEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OCC1N)C(F)(F)F

Origin of Product

United States

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